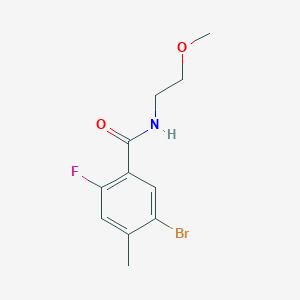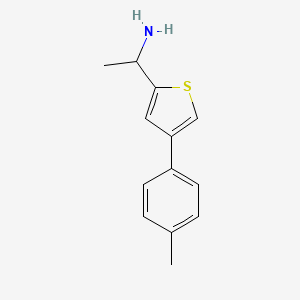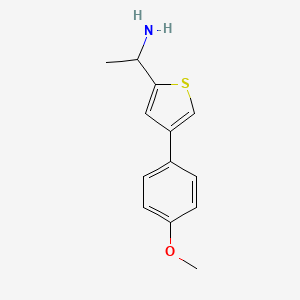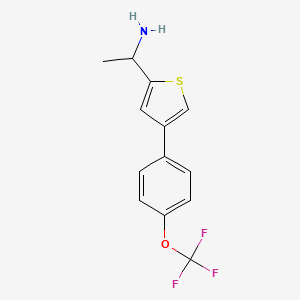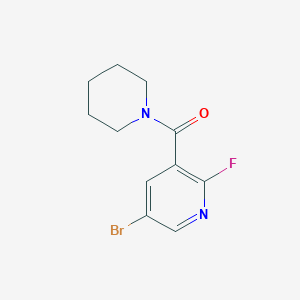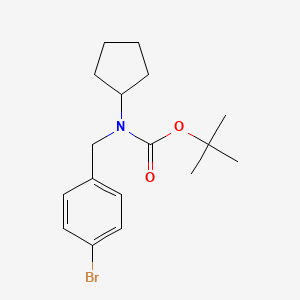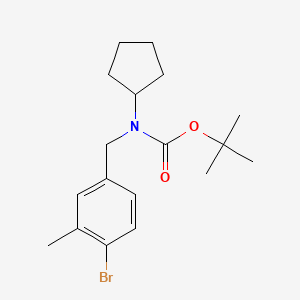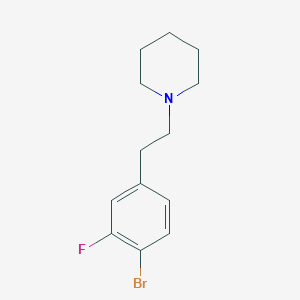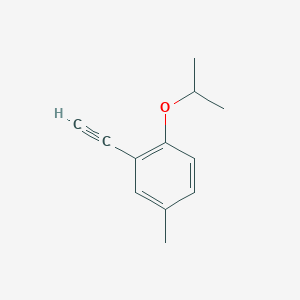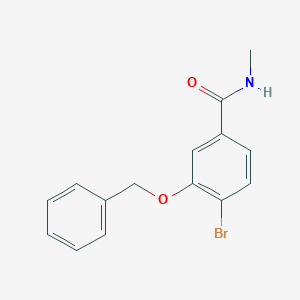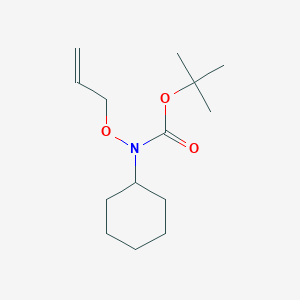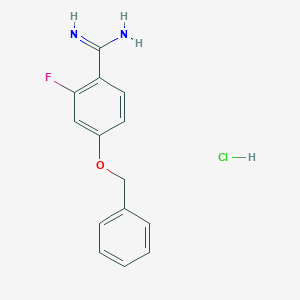
4-苄氧基-2-氟苯甲酰胺盐酸盐
描述
4-Benzyloxy-2-fluoro-benzamidine hydrochloride is a useful research compound. Its molecular formula is C14H14ClFN2O and its molecular weight is 280.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyloxy-2-fluoro-benzamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-2-fluoro-benzamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分析化学:芳香酰胺,包括 4-甲氧基苯甲酰胺和苯甲酰胺等化合物,被用作还原碳水化合物的有效荧光试剂。这使得在低浓度下进行快速简单的荧光测定成为可能,这对于分析化学中各种物质的检测和定量至关重要 (Kai, Tamura, Yamaguchi, & Ohkura, 1985).
药物化学和药物开发:已发现与 4-苄氧基-2-氟苯甲酰胺盐酸盐密切相关的苯甲酰胺衍生物是胰蛋白酶、纤溶酶和凝血酶等酶的有效抑制剂。这些特性使其对于治疗剂的开发非常重要 (Markwardt, Landmann, & Walsmann, 1968)。此外,4-苄氧基-2-氟苯甲酰胺盐酸盐的衍生物在抗结核化合物合成中显示出潜力,一些合成的衍生物表现出有希望的抗结核活性 (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
生物合成抑制:某些衍生物,如 4-脱氧-4-氟-木糖衍生物,可以选择性地抑制糖胺聚糖(包括硫酸乙酰肝素和硫酸软骨素/硫酸皮质素)的生物合成,而不影响细胞活力。这对于了解蛋白聚糖生物学和开发新的治疗剂具有重要意义 (Tsuzuki, Nguyen, Garud, Kuberan, & Koketsu, 2010).
农业应用:有研究表明,取代的苄氧基化合物(如衍生自 4-苄氧基-2-氟苯甲酰胺盐酸盐的化合物)已显示出有希望的除草剂活性。这为农业中杂草控制开辟了潜在的应用 (Bao, 2008).
神经药理学:研究发现血清素 1A 受体密度降低与阿尔茨海默病等疾病之间存在相关性,表明与血清素通路存在潜在联系。虽然不直接涉及 4-苄氧基-2-氟苯甲酰胺盐酸盐,但这项研究强调了苯甲酰胺衍生物在神经学研究中的更广泛相关性 (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).
属性
IUPAC Name |
2-fluoro-4-phenylmethoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O.ClH/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H3,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTSJZUEAYUMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=N)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-2-fluoro-benzamidine hydrochloride | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

